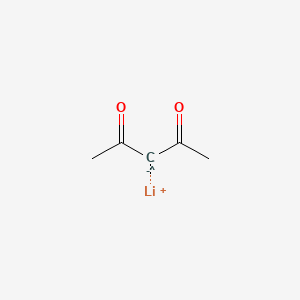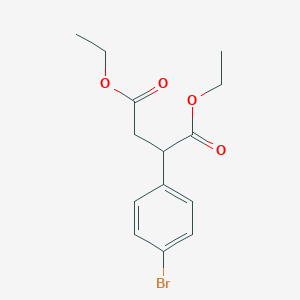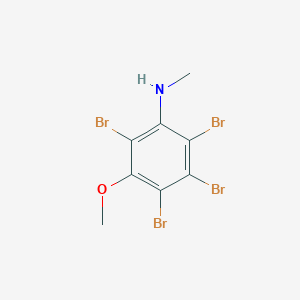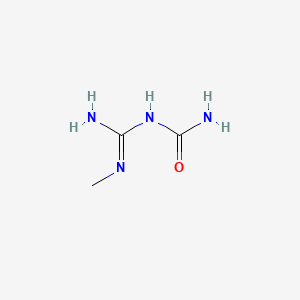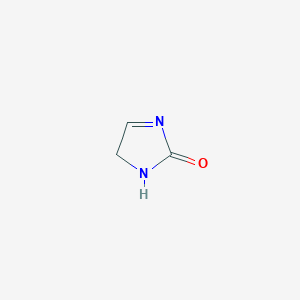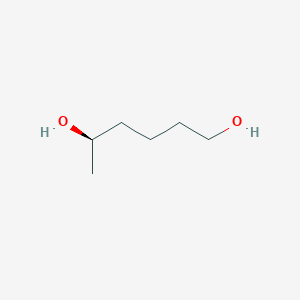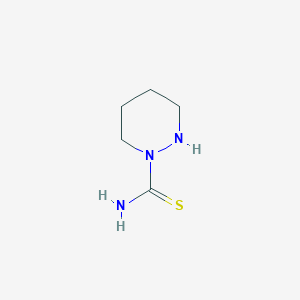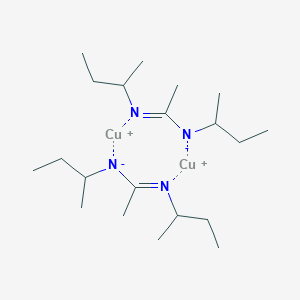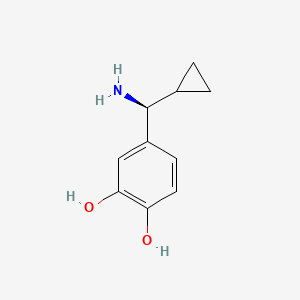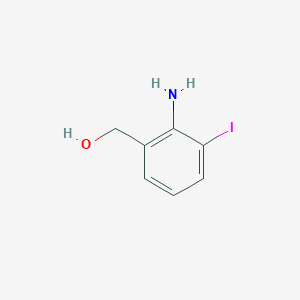
(2-Amino-3-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-iodophenyl)methanol typically involves the iodination of 2-aminophenylmethanol. One common method is the Sandmeyer reaction, where 2-aminophenylmethanol is diazotized and then treated with potassium iodide to introduce the iodine atom at the 3-position. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-amino-3-iodobenzaldehyde or 2-amino-3-iodobenzoic acid.
Reduction: Formation of 2-amino-3-iodoaniline.
Substitution: Formation of 2-amino-3-azidophenylmethanol or 2-amino-3-thiophenylmethanol.
Scientific Research Applications
(2-Amino-3-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-Iodophenyl)methanol: Similar structure but lacks the amino group, which affects its reactivity and applications.
(3-Amino-4-iodophenyl)methanol:
Uniqueness
(2-Amino-3-iodophenyl)methanol is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
53279-84-8 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(2-amino-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 |
InChI Key |
NMBWDKXNUICAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




